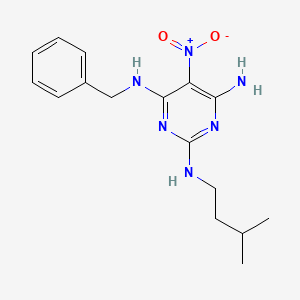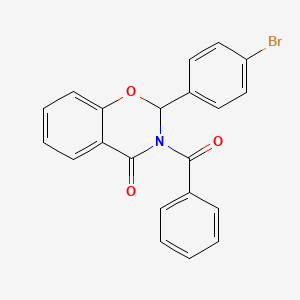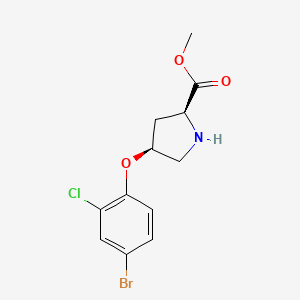
N~4~-benzyl-N~2~-(3-methylbutyl)-5-nitropyrimidine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-BENZYL-N2-(3-METHYLBUTYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a synthetic organic compound belonging to the pyrimidine family This compound is characterized by its unique structure, which includes a benzyl group, a 3-methylbutyl group, and a nitro group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-BENZYL-N2-(3-METHYLBUTYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the benzyl, 3-methylbutyl, and nitro groups. Common reagents used in these reactions include benzyl chloride, 3-methylbutylamine, and nitric acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often employ optimized conditions, such as continuous flow reactors and automated systems, to enhance efficiency and scalability. Safety measures and environmental considerations are also crucial in industrial production to minimize hazardous by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N4-BENZYL-N2-(3-METHYLBUTYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzyl and 3-methylbutyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N4-BENZYL-N2-(3-METHYLBUTYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N4-BENZYL-N2-(3-METHYLBUTYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are often studied using biochemical assays and molecular modeling techniques.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N4-BENZYL-N2-(3-METHYLBUTYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE include other pyrimidine derivatives with different substituents, such as:
- N4-BENZYL-N2-(2-METHYLPROPYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE
- N4-BENZYL-N2-(3-METHYLBUTYL)-5-AMINOPYRIMIDINE-2,4,6-TRIAMINE
Uniqueness
The uniqueness of N4-BENZYL-N2-(3-METHYLBUTYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C16H22N6O2 |
|---|---|
Molecular Weight |
330.38 g/mol |
IUPAC Name |
4-N-benzyl-2-N-(3-methylbutyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C16H22N6O2/c1-11(2)8-9-18-16-20-14(17)13(22(23)24)15(21-16)19-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H4,17,18,19,20,21) |
InChI Key |
DSTSJXCDDNZHOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1=NC(=C(C(=N1)NCC2=CC=CC=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[1-(2,4-dichlorobenzyl)-2-methyl-1H-indol-3-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B12477969.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N,N-diphenylpropanamide](/img/structure/B12477978.png)
methanethione](/img/structure/B12477988.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}pentanamide](/img/structure/B12477995.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12478008.png)
![3-chloro-4-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethoxy}-N-(2-methoxyethyl)benzenesulfonamide](/img/structure/B12478010.png)
![2-amino-4-(3-bromophenyl)-6-methyl-3-(phenylsulfonyl)-4,6-dihydro-5H-pyrano[3,2-c]quinolin-5-one](/img/structure/B12478011.png)
![N-[(E)-(5-chlorothiophen-2-yl)methylidene]-2-methoxy-5-nitroaniline](/img/structure/B12478015.png)
![2-{[(4-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12478016.png)



![dimethyl 2-{[(5-methyl-1H-benzotriazol-1-yl)methyl]amino}-1,3-benzothiazole-5,6-dicarboxylate](/img/structure/B12478030.png)
![2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-(4-methoxybenzyl)acetamide](/img/structure/B12478031.png)
